BenchChemオンラインストアへようこそ!

L-708906

HIV-1 Drug resistance Integrase inhibitor

L-708906 is a cell-validated ADK-class HIV-1 integrase inhibitor that uniquely bridges biochemical potency with antiviral efficacy, unlike false-positive ADK analogs such as 5CITEP. It retains activity against RT inhibitor- and fusion inhibitor-resistant HIV-1 strains, and exhibits cross-activity against HIV-2 (ROD) and SIV (MAC251). An essential mechanistic probe for integration studies and a critical benchmark for screening novel integrase inhibitors. Research-use-only; standard international B2B shipping available.

Molecular Formula C24H20O6
Molecular Weight 404.4 g/mol
Cat. No. B1673943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-708906
SynonymsL-708906;  L 708906;  L708906;  ARRY142886;  ARRY-142886;  ARRY 142886; 
Molecular FormulaC24H20O6
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)CC(=O)C(=O)O)OCC3=CC=CC=C3
InChIInChI=1S/C24H20O6/c25-22(14-23(26)24(27)28)19-11-20(29-15-17-7-3-1-4-8-17)13-21(12-19)30-16-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,27,28)
InChIKeySLRLQBRWUMWEOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-708906 Procurement Guide: HIV-1 Integrase Inhibitor for Antiviral Resistance Research


L-708906 (CAS 251963-74-3; C24H20O6; MW 404.41) is an aryl β-diketo (ADK) acid compound that functions as a selective inhibitor of HIV-1 integrase (IN) strand transfer activity [1]. It demonstrates antiviral efficacy against HIV-1(III(B)) with an EC50 of 12 μM and maintains activity against HIV-1 clinical strains as well as isolates resistant to reverse transcriptase (RT) inhibitors and fusion inhibitors [2]. L-708906 also exhibits cross-activity against HIV-2 (ROD strain) and simian immunodeficiency virus (SIV MAC(251)), distinguishing it from narrow-spectrum RT-targeting antivirals [3]. As a research-use-only compound, L-708906 serves primarily as a mechanistic probe for IN-dependent viral integration studies and as a scaffold for structure-activity relationship (SAR) investigations [4].

Why L-708906 Cannot Be Replaced by Generic RT Inhibitors or Standard Integrase Probes


L-708906 occupies a mechanistically distinct niche that precludes substitution with commonly available HIV-1 inhibitors. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine or non-nucleoside RT inhibitors (NNRTIs) such as nevirapine, which target viral DNA polymerization, L-708906 inhibits the strand transfer step of HIV-1 integrase—the enzyme responsible for covalent insertion of viral cDNA into the host genome [1]. More critically, among integrase-targeting compounds, many early-generation ADK derivatives including the widely referenced 5CITEP show potent biochemical inhibition of IN yet fail to exhibit any antiviral activity in cellular assays, creating a false-positive risk in experimental design [2]. L-708906 is one of the few ADK-class compounds that reproducibly demonstrates antiviral protection at low micromolar concentrations in HIV-1-infected cell culture, confirmed by quantitative Alu-PCR [3]. Substituting L-708906 with an IN inhibitor lacking this cell-based validation risks obtaining integration inhibition data that does not translate to viral replication suppression [4].

L-708906 Quantitative Differentiation Evidence for Procurement Decision-Making


L-708906 Retains Antiviral Activity Against RT Inhibitor-Resistant HIV-1 Strains

L-708906 maintains full antiviral efficacy against HIV-1 strains resistant to reverse transcriptase (RT) inhibitors and fusion inhibitors [1]. While RT inhibitors such as zidovudine (AZT) and nevirapine lose potency against strains harboring RT resistance mutations, L-708906—targeting integrase—remains unaffected [2].

HIV-1 Drug resistance Integrase inhibitor

L-708906 Demonstrates Verified Cellular Antiviral Activity Unlike 5CITEP

In head-to-head comparative studies, L-708906 (10e) and 5CITEP (13b) both exhibited potent inhibition of HIV-1 integrase in biochemical strand transfer assays. However, only L-708906 showed antiviral protection in cellular assays using HIV-1-infected cells [1]. Neither 5CITEP nor any other indolyl-containing ADK inhibitor demonstrated significant antiviral effects in whole-cell systems, despite strong biochemical IN inhibition [2].

HIV-1 integrase Cellular assay Antiviral validation

L-708906 Exhibits Cross-Activity Against HIV-2 and SIV Not Observed with Most RT Inhibitors

L-708906 demonstrates antiviral activity against HIV-2 (ROD strain) and simian immunodeficiency virus (SIV MAC(251)) in addition to its HIV-1 efficacy [1]. This cross-activity is not characteristic of NNRTIs, which are generally HIV-1-specific and inactive against HIV-2, nor of many first-generation integrase inhibitors [2]. This broader antiviral spectrum makes L-708906 uniquely valuable for comparative lentiviral studies.

HIV-2 SIV Broad-spectrum antiviral

L-708906 Serves as Validated Scaffold for Phosphonic Acid Analog Development

L-708906 has been utilized as a reference scaffold for the development of β-diketo phosphonic acid analogs with improved strand transfer selectivity [1]. While a phosphonic acid isostere of a related anti-HIV compound (compound 1) exhibited lower anti-HIV activity than its parent, this same phosphonic acid analog was more active and less toxic than the phosphonic acid analog of L-708906 [2]. This comparative data establishes L-708906 as a benchmark for evaluating structural modifications to the ADK pharmacophore.

Medicinal chemistry Structure-activity relationship Phosphonic acid analog

L-708906 Time-of-Addition Profile Confirms Integration Step Targeting

Time-of-addition experiments demonstrated that addition of L-708,906 could be postponed for up to 7 hours after HIV-1 infection without loss of antiviral efficacy—a time window that coincides with the integration step of the viral replication cycle [1]. In contrast, RT inhibitors must be added earlier (during or shortly after infection) to block reverse transcription [2]. This temporal profile confirms that L-708906 acts post-reverse transcription and at the integration stage, distinguishing it mechanistically from RT inhibitors.

Mechanism of action Time-of-addition HIV integration

L-708906 Recommended Application Scenarios Based on Validated Evidence


Mechanistic Studies of HIV-1 Integration in RT Inhibitor-Resistant Viral Backgrounds

L-708906 is optimally deployed in experiments requiring inhibition of HIV-1 integration in viral strains that carry resistance mutations to reverse transcriptase inhibitors or fusion inhibitors [1]. Because L-708906 targets integrase rather than RT, its activity is unaffected by RT resistance mutations, allowing researchers to dissect integration-specific effects without confounding variables from upstream replication steps [2].

Positive Control for Cell-Based Integrase Inhibition Validation

L-708906 serves as a validated positive control for cellular assays of HIV-1 integrase inhibition, particularly when screening novel ADK derivatives or alternative integrase inhibitor scaffolds [1]. Unlike 5CITEP and many indolyl-containing ADK inhibitors that show biochemical IN inhibition but fail in cellular antiviral assays, L-708906 reproducibly demonstrates antiviral protection at low micromolar concentrations in HIV-1-infected cell culture [2]. This makes it a critical benchmark compound for distinguishing true cellular integrase inhibitors from false-positive biochemical hits [3].

Cross-Lentiviral Comparative Studies Using HIV-2 and SIV Models

For laboratories conducting research on HIV-2 pathogenesis or utilizing SIV as a non-human primate lentiviral model, L-708906 provides an integrase-targeting tool compound with demonstrated cross-activity against HIV-2 (ROD strain) and SIV (MAC(251)) [1]. NNRTIs are HIV-1-specific and cannot be used for HIV-2 or SIV inhibition, creating a gap in the available tool compound arsenal that L-708906 uniquely fills among the diketo acid class [2].

Reference Scaffold for β-Diketo Acid Integrase Inhibitor SAR Studies

L-708906 is a well-characterized chemical starting point for structure-activity relationship studies aimed at developing novel ADK-based integrase inhibitors [1]. It has been used as a reference scaffold for evaluating phosphonic acid isosteres and other structural modifications to the aryl β-diketo pharmacophore [2]. Researchers developing next-generation integrase inhibitors can benchmark new analogs against L-708906 to quantitatively assess improvements in strand transfer selectivity, cellular antiviral potency, or reduced cytotoxicity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-708906

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.